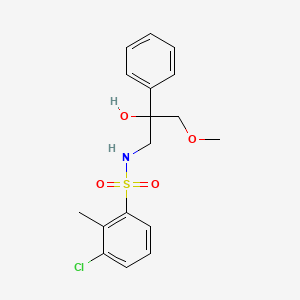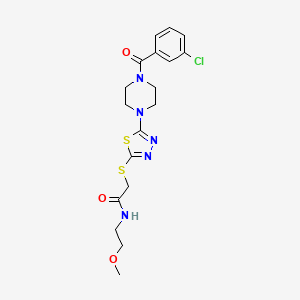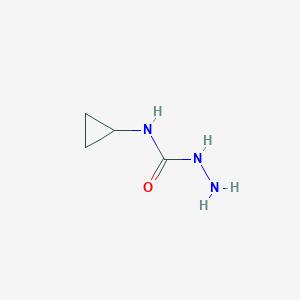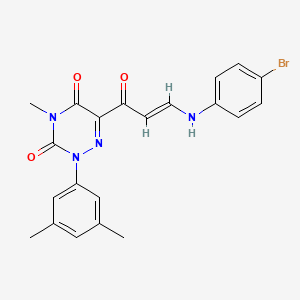![molecular formula C18H18ClF3N4O B2441925 3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 2058542-73-5](/img/structure/B2441925.png)
3-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .
Synthesis Analysis
The synthesis of this compound involves the transformation of the chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring substituted by at least one amino group and its derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a pKa of 14.33±0.10 . It is soluble in DMSO but insoluble in water .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Scientific Research
Pyrimidine derivatives are recognized for their broad spectrum of biological activities, making them valuable in medicinal chemistry and pharmaceutical research. They serve as key precursors and structural motifs in the development of drugs targeting various diseases, including cancer, viral infections, and metabolic disorders.
Biological Significance of Pyrimidine Derivatives : Pyrimidine compounds are crucial in drug discovery due to their pharmacological properties. For example, triazine, a related structure, exhibits a wide range of biological activities such as antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. These compounds have been explored for their potential in creating new therapeutic agents, highlighting the versatility of the pyrimidine scaffold in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Optoelectronic Applications of Pyrimidine : Beyond biological significance, pyrimidine derivatives have been studied for their applications in optoelectronics. For instance, compounds incorporating pyrimidine units into π-extended conjugated systems have been developed for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. This demonstrates the adaptability of pyrimidine-based compounds in creating materials with desired electronic and luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Piperidine Derivatives in Scientific Research
Piperidine derivatives are another class of compounds with significant scientific and therapeutic applications, often found in molecules with activity against various physiological targets.
- Therapeutic Uses of Piperidine Derivatives : These compounds have been explored for their therapeutic potential, particularly as prokinetic agents in treating gastrointestinal motility disorders. This highlights the importance of piperidine derivatives in designing drugs with specific pharmacodynamic and pharmacokinetic properties to address a wide range of medical conditions (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of pyrimidinamine, which is known to have a wide range of biological activities . .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (50085200), density (1542g/cm3), and melting point (1899-1934 °C) suggest that it might have specific pharmacokinetic properties .
Result of Action
It is known that pyrimidinamine derivatives have excellent biological activity , suggesting that the compound might have significant effects at the molecular and cellular levels.
Action Environment
The compound’s storage conditions (room temperature, sealed, dry) suggest that it might be stable under standard laboratory conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-7-5-14(6-8-26)25-17(27)12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWKHFPFNHALNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2441845.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2441847.png)
![2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)
![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)

![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)




